molecular formula C9H13ClF2O2S B2387340 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride CAS No. 2503208-44-2

7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride

Cat. No. B2387340
CAS RN: 2503208-44-2
M. Wt: 258.71
InChI Key: PPKBRACYTCXTAK-UHFFFAOYSA-N
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Description

7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonyl chloride derivative that has been synthesized using various methods, and it has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride is not well understood, but it is believed to react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives. These derivatives have been shown to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Biochemical and Physiological Effects:
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has several advantages and limitations for laboratory experiments. One of the main advantages is its high reactivity towards nucleophiles, which makes it a useful reagent in organic synthesis. However, its high reactivity also makes it difficult to handle, and it can react with water and air to form undesirable byproducts. Additionally, the toxicity of this compound has not been well studied, and caution should be taken when handling it in the laboratory.

Future Directions

There are several future directions for the research on 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride. One area of research could focus on the development of more efficient and selective synthesis methods for this compound. Another area of research could investigate the biological activities of the sulfonamide and sulfonate ester derivatives formed from this compound. Additionally, the toxicity of this compound should be further studied to ensure safe handling in the laboratory.

Synthesis Methods

7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has been synthesized using various methods, including the reaction of 7,7-difluorospiro[3.5]nonane-2,2-diol with thionyl chloride, sulfur trioxide, or phosphorus oxychloride. The yield of this compound varies depending on the synthesis method used, and the purity of the compound can be improved by using column chromatography or recrystallization techniques.

Scientific Research Applications

7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has been investigated for its potential applications in scientific research. This compound has been used as a reagent in the synthesis of various organic compounds, including sulfonamides, sulfonylureas, and sulfonylhydrazides. It has also been used as a protecting group for alcohols and amines in organic synthesis.

properties

IUPAC Name

7,7-difluorospiro[3.5]nonane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2O2S/c10-15(13,14)7-5-8(6-7)1-3-9(11,12)4-2-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKBRACYTCXTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(C2)S(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride

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